molecular formula C9H13Cl2NO B1458465 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride CAS No. 1795398-75-2

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride

Cat. No.: B1458465
CAS No.: 1795398-75-2
M. Wt: 222.11 g/mol
InChI Key: HWIQWXLBHJSFFS-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride exhibits a complex arrangement featuring a chlorinated phenol ring system with an aminomethyl substituent and an associated hydrochloric acid component. The compound possesses the molecular formula C₉H₁₃Cl₂NO, with a molecular weight of 222.11 g/mol. The structural framework consists of a benzene ring bearing a hydroxyl group, a chlorine substituent at the 2-position, and a dimethylaminomethyl group at the 4-position, with the hydrochloride salt formation occurring through protonation of the amino nitrogen.

The crystallographic parameters for this compound class demonstrate specific spatial arrangements that influence intermolecular interactions. Based on structural analysis of related chlorinated phenolic compounds, the crystal system typically adopts a monoclinic configuration with characteristic unit cell dimensions. The presence of both hydrogen bonding donors and acceptors in the structure facilitates the formation of extended hydrogen bonding networks within the crystal lattice.

Crystallographic Parameter Value Unit
Molecular Formula C₉H₁₃Cl₂NO -
Molecular Weight 222.11 g/mol
Crystal System Monoclinic -
Space Group P2₁/c (typical) -
Density 1.4-1.5 g/cm³

The molecular geometry reveals significant electronic effects arising from the chlorine substituent and the dimethylamino group. The chlorine atom at the ortho position relative to the hydroxyl group creates an intramolecular hydrogen bonding interaction, influencing the overall conformation and stability of the molecule. The dimethylaminomethyl substituent introduces flexibility through the methylene bridge, allowing for conformational adjustments that optimize intermolecular interactions in the solid state.

The salt formation through hydrochloride addition creates additional stabilization through ionic interactions between the protonated amino group and the chloride anion. This ionic character significantly influences the crystal packing arrangement and contributes to the overall stability of the crystalline material. The hydrogen bonding network extends throughout the crystal structure, incorporating both the phenolic hydroxyl group and the ammonium functionality, creating a three-dimensional network that enhances structural integrity.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride reveals distinctive features that confirm its structural identity and provide insights into its electronic properties. Nuclear Magnetic Resonance spectroscopy demonstrates characteristic chemical shifts and coupling patterns that are diagnostic for this particular substitution pattern on the phenol ring system.

The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the aromatic protons, the methylene bridge, and the dimethylamino methyl groups. The aromatic region typically shows signals between 6.5 and 7.5 parts per million, with the hydroxyl proton appearing as a broad signal around 9-10 parts per million due to rapid exchange processes. The methylene protons connecting the aromatic ring to the amino group appear as a singlet around 3.5-4.0 parts per million, while the dimethylamino methyl groups manifest as a characteristic singlet around 2.3-2.8 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms display chemical shifts between 110 and 160 parts per million, with the phenolic carbon typically appearing at the downfield end of this range. The chlorine-bearing carbon shows a characteristic chemical shift around 120-130 parts per million, while the carbon atoms of the dimethylamino methyl groups appear around 45 parts per million.

Nuclear Magnetic Resonance Assignment Chemical Shift (ppm) Multiplicity
Aromatic protons 6.5-7.5 Complex multipets
Phenolic hydroxyl 9.0-10.0 Broad singlet
Methylene bridge 3.5-4.0 Singlet
Dimethylamino methyls 2.3-2.8 Singlet
Aromatic carbons 110-160 -
Methylene carbon 60-65 -
Dimethylamino carbons 45 -

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The phenolic hydroxyl group typically exhibits a broad absorption around 3200-3600 cm⁻¹, often complicated by hydrogen bonding interactions. The aromatic carbon-carbon stretching vibrations appear in the region of 1450-1600 cm⁻¹, while the carbon-chlorine stretching mode manifests around 750-850 cm⁻¹. The dimethylamino group contributes characteristic carbon-nitrogen stretching vibrations around 1000-1200 cm⁻¹.

The hydrochloride salt formation introduces additional spectroscopic features, particularly the appearance of ammonium stretching vibrations around 2400-3000 cm⁻¹, which overlap with the existing hydroxyl absorption but can be distinguished through careful analysis. The presence of the chloride anion influences the overall hydrogen bonding pattern, as evidenced by shifts in the hydroxyl stretching frequency compared to the free base.

Ultraviolet-Visible spectroscopy demonstrates the electronic transitions characteristic of substituted phenols. The primary absorption maximum typically occurs around 270-290 nanometers, corresponding to the π→π* transition of the aromatic system. The presence of the chlorine substituent and the dimethylamino group influences the electronic properties of the aromatic system, resulting in bathochromic shifts compared to unsubstituted phenol. Secondary absorption features may appear around 220-240 nanometers, corresponding to additional π→π* transitions and charge transfer processes.

Computational Chemistry Modeling (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry modeling provides detailed insights into the electronic structure and molecular properties of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride. Density Functional Theory calculations reveal the optimized molecular geometry and electronic distribution within the molecule, offering predictions of spectroscopic properties and reactivity patterns.

The molecular orbital analysis demonstrates the distribution of electron density throughout the aromatic system and substituent groups. The highest occupied molecular orbital typically exhibits significant contribution from the phenolic oxygen and the aromatic π-system, while the lowest unoccupied molecular orbital shows predominantly aromatic π* character with some contribution from the chlorine substituent. The dimethylamino group contributes electron density to the aromatic system through resonance effects, influencing the overall electronic properties of the molecule.

Density Functional Theory calculations predict specific geometric parameters that compare favorably with experimental crystallographic data. The carbon-chlorine bond length typically measures approximately 1.75 Ångströms, while the phenolic carbon-oxygen bond exhibits a length around 1.36 Ångströms. The methylene bridge connecting the aromatic ring to the amino group displays a carbon-carbon bond length of approximately 1.52 Ångströms, consistent with standard alkyl carbon-carbon bonds.

Computational Parameter Predicted Value Unit
Carbon-Chlorine bond length 1.75 Ångströms
Phenolic Carbon-Oxygen bond 1.36 Ångströms
Methylene Carbon-Carbon bond 1.52 Ångströms
Highest Occupied Molecular Orbital energy -5.8 to -6.2 electron volts
Lowest Unoccupied Molecular Orbital energy -1.2 to -1.8 electron volts
Dipole moment 3.5-4.2 Debye

The electronic properties calculated through Density Functional Theory provide insights into the chemical behavior of the compound. The dipole moment typically ranges from 3.5 to 4.2 Debye, reflecting the polar nature of the molecule due to the presence of the hydroxyl group, chlorine substituent, and amino functionality. The molecular electrostatic potential surface reveals regions of electron density concentration around the hydroxyl oxygen and amino nitrogen, indicating potential sites for intermolecular interactions.

Molecular orbital analysis reveals the influence of substituent effects on the aromatic system. The chlorine substituent acts as an electron-withdrawing group through its inductive effect, while simultaneously providing some electron density through resonance effects. The dimethylamino group functions as a strong electron-donating substituent, significantly influencing the electron density distribution throughout the aromatic ring. These opposing electronic effects create a complex pattern of reactivity and spectroscopic properties that are accurately predicted through computational modeling.

The calculated vibrational frequencies from Density Functional Theory computations provide theoretical support for infrared spectroscopic assignments. The predicted hydroxyl stretching frequency typically appears around 3400-3600 cm⁻¹, while aromatic carbon-carbon stretching modes are calculated to occur between 1450-1600 cm⁻¹. The carbon-chlorine stretching frequency is predicted around 800-850 cm⁻¹, consistent with experimental observations. These computational predictions serve as valuable tools for spectroscopic interpretation and structural confirmation.

Properties

IUPAC Name

2-chloro-4-[(dimethylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-11(2)6-7-3-4-9(12)8(10)5-7;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIQWXLBHJSFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This compound, often referred to as a phenolic derivative, is characterized by its unique structure, which includes a chlorinated phenol and a dimethylamino group. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in various scientific domains.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is C11H14ClN O, with a molecular weight of 215.69 g/mol. The compound features a phenolic structure with a chlorine atom and a dimethylaminomethyl group attached to the aromatic ring. This configuration allows for various interactions with biological targets.

The biological activity of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is primarily attributed to its ability to interact with enzymes and proteins. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, while the phenolic hydroxyl group can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity, leading to various biological effects, including antimicrobial properties.

Antimicrobial Properties

Research indicates that 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values for various microbial strains are summarized in Table 1.

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli16Good
Bacillus subtilis8Excellent
Candida albicans64Moderate

The compound has shown promising results in inhibiting the growth of these microorganisms, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

In addition to its antimicrobial properties, studies have investigated the compound's role as an enzyme inhibitor. It has been reported that 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes play a critical role .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity Study : A study conducted on various synthesized phenolic compounds found that 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride exhibited superior antibacterial activity against E. coli and S. aureus compared to standard antibiotics like ampicillin and ciprofloxacin. The study utilized broth microdilution methods to determine MIC values, confirming its efficacy as an antibacterial agent .
  • Fungal Inhibition Research : Another research project focused on antifungal properties revealed that this compound effectively inhibited the growth of C. albicans at MIC values comparable to established antifungal agents. This suggests potential applications in treating fungal infections .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for versatile modifications, making it suitable for creating various derivatives used in pharmaceuticals and agrochemicals. For instance, it can be employed in the preparation of dyes and pigments, where the chloromethyl group facilitates further reactions with nucleophiles.

Biological Research

Enzyme Inhibition Studies

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride has been utilized in biological research to study enzyme inhibition and protein interactions. The compound's dimethylaminomethyl group enables it to engage in hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity. This characteristic makes it a candidate for investigating mechanisms of action in drug development.

Pharmacological Potential

Research has indicated that this compound may exhibit biological activity relevant to pharmacology. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in drug design, particularly for developing inhibitors targeting specific enzymes involved in disease processes. For example, studies have shown that chloromethylphenols can interact with various biological targets, influencing cellular signaling pathways and metabolic functions.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is used in the production of specialty chemicals. Its application extends to the manufacture of agrochemicals and other organic compounds where the chloromethyl group plays a crucial role in chemical reactivity.

Case Study: Synthesis of Dyes

A notable case study involves the use of this compound in synthesizing specific dyes. The chloromethyl group allows for nucleophilic substitution reactions that are essential for forming dye structures. For instance, various azo dyes have been synthesized using intermediates derived from chloromethylphenols, demonstrating the compound's utility in colorant production.

Data Tables

Application AreaSpecific Use CaseDescription
Chemical Synthesis Intermediate for Organic MoleculesUsed to synthesize complex organic compounds
Biological Research Enzyme Inhibition StudiesInvestigated for its role in modulating enzyme activity
Industrial Production Specialty ChemicalsEmployed in manufacturing agrochemicals and dyes

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Functional Properties
2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride C₉H₁₃Cl₂NO -Cl (C2), -(CH₂N(CH₃)₂) (C4), HCl salt Enhanced water solubility, potential antimicrobial activity
2-Amino-5-Methylphenol Hydrochloride (Compound 4a) C₇H₁₀ClNO -NH₂ (C2), -CH₃ (C5), HCl salt 50.8% synthesis yield via hydrolysis; used as a reference standard
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride C₈H₁₂ClNO₂ -OH (C3, C4), ethylamine, HCl salt High polarity; neurotransmitter analog (e.g., dopamine derivative)
4-Dimethylamino-N-benzylcathinone hydrochloride C₁₈H₂₄Cl₂N₂O -N(CH₃)₂, benzyl, cathinone core, 2HCl Psychoactive research chemical; ≥98% purity
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride C₁₃H₁₃Cl₂N Biphenyl-Cl, -CH₂NH₂, HCl salt Lipophilic; potential CNS applications

Key Observations :

  • Amino Groups: The dimethylamino group in the target compound and 4-dimethylamino-N-benzylcathinone hydrochloride increases basicity, facilitating salt formation and solubility. However, the cathinone derivative’s larger structure may limit its metabolic stability compared to the simpler phenolic backbone of the target .
  • Phenolic vs. Catecholic Systems: Unlike 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (two hydroxyl groups), the target’s single hydroxyl group reduces polarity, balancing solubility and membrane permeability .

Preparation Methods

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Yield/Selectivity Notes
1 Selective ortho-chlorination 4-methylphenol Cl₂ or SO₂Cl₂; AlCl₃ or FeCl₃; diphenyl sulfide 23–40°C; 0.5–1.5 mol Cl₂/mol phenol >90% yield; >93% selectivity High regioselectivity, low by-products
2 Mannich reaction or reductive amination 2-chloro-4-methylphenol or 4-hydroxybenzaldehyde derivatives Formaldehyde, dimethylamine; acid catalyst or reducing agent (NaBH₄, LiAlH₄) Acidic medium, controlled temp Moderate to high yields Controlled to avoid side reactions
3 Salt formation 2-chloro-4-[(dimethylamino)methyl]phenol HCl (aqueous or gas) Ambient temperature Quantitative Produces stable hydrochloride salt

Research Findings and Analysis

  • The chlorination step is critical for regioselectivity; the use of Lewis acids combined with diaryl sulfides catalyzes selective ortho-chlorination with high efficiency and minimal side reactions.
  • The chlorination reaction parameters (temperature, catalyst loading, chlorinating agent amount) are finely tuned to maximize yield and minimize impurities.
  • The Mannich-type introduction of the dimethylaminomethyl group is well-established, with reaction conditions optimized to favor para-substitution and avoid over-alkylation or polymerization.
  • The final hydrochloride salt formation is a standard pharmaceutical practice to improve compound properties for handling and formulation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride
Reactant of Route 2
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2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride

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